molecular formula C21H25NO B1613456 3,5-Dimethyl-4'-piperidinomethyl benzophenone CAS No. 898775-14-9

3,5-Dimethyl-4'-piperidinomethyl benzophenone

Cat. No.: B1613456
CAS No.: 898775-14-9
M. Wt: 307.4 g/mol
InChI Key: YWTVRIOOHYBSIV-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4'-piperidinomethyl benzophenone (CAS: 898775-14-9) is a substituted benzophenone derivative characterized by methyl groups at the 3- and 5-positions of the aromatic ring and a piperidinomethyl moiety at the 4'-position. Benzophenones are widely studied for their versatility in pharmaceuticals, polymer chemistry, and UV-related applications . The structural modifications in this compound aim to enhance its physicochemical properties, biological activity, or functional utility compared to simpler benzophenones.

Properties

IUPAC Name

(3,5-dimethylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-16-12-17(2)14-20(13-16)21(23)19-8-6-18(7-9-19)15-22-10-4-3-5-11-22/h6-9,12-14H,3-5,10-11,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTVRIOOHYBSIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642697
Record name (3,5-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-14-9
Record name (3,5-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3,5-Dimethylbenzophenone Core

  • The benzophenone core bearing methyl groups at the 3 and 5 positions is synthesized typically by Friedel-Crafts acylation or related aromatic ketone formation reactions.
  • Starting materials may include appropriately substituted methylbenzenes and benzoyl chlorides or equivalents.
  • Reaction conditions are optimized to prevent over-acylation or undesired side reactions.

Introduction of the Piperidinomethyl Group

  • The key step involves the nucleophilic substitution of a suitable leaving group (often a halomethyl intermediate) at the 4' position of the benzophenone with piperidine.
  • This reaction is generally facilitated by a base such as sodium hydride or potassium carbonate to deprotonate the piperidine and enhance nucleophilicity.
  • The reaction is carried out in an appropriate solvent system, often polar aprotic solvents like tetrahydrofuran (THF), to promote efficient substitution.

Alternative Approaches and Catalytic Methods

  • Organolithium reagents and metal-catalyzed cross-coupling reactions have been reported for related benzophenone derivatives, allowing for precise functional group installation and modification.
  • For instance, nucleophilic addition of organolithium reagents to carbonyl groups followed by hydrolysis and subsequent transformations can be used to build complex substituted benzophenone structures.
  • Metal-free deoxygenation methods using hydroiodic acid have been demonstrated to convert intermediate alcohols to ketones efficiently, avoiding toxic metal reagents.

Industrial Scale Considerations

  • Industrial synthesis optimizes reaction conditions to maximize yield and purity, often employing continuous flow reactors for improved control and scalability.
  • Purification techniques such as recrystallization and chromatographic methods are used to isolate the final product.
  • Reaction parameters like temperature, solvent ratios, and reagent stoichiometry are carefully controlled to minimize by-products and enhance selectivity.

Comparative Analysis of Similar Compounds

Compound Name Structural Features Unique Aspects
This compound Benzophenone core with 3,5-dimethyl and 4'-piperidinomethyl substitution Specific substitution pattern enhances physicochemical and biological properties
3,4-Dimethyl-4'-piperidinomethyl benzophenone Methyl groups at 3 and 4 positions Different methyl positions affect reactivity
4'-Piperidinomethyl benzophenone No methyl groups on benzene ring Different chemical and biological profiles
2,3-Dimethyl-4'-piperidinomethyl benzophenone Methyl groups at 2 and 3 positions Alters reactivity and applications

The substitution pattern at the 3 and 5 positions in the target compound is critical for its enhanced biological activity and chemical behavior.

Summary Table of Preparation Parameters

Step Reagents/Conditions Notes
Benzophenone core synthesis Friedel-Crafts acylation or equivalent Control methyl substitution at 3,5 positions
Piperidinomethyl substitution Piperidine, base (NaH or K2CO3), THF solvent Nucleophilic substitution at 4' position
Alternative methods Organolithium reagents, hydroiodic acid for deoxygenation Metal-free approaches to improve sustainability
Purification Recrystallization, chromatography Ensures high purity and yield
Industrial scale Continuous flow reactors, optimized stoichiometry Enhances scalability and process control

Research Findings and Notes

  • The nucleophilic substitution approach is the most common and effective method for introducing the piperidinomethyl group onto the benzophenone core.
  • Metal-free deoxygenation methods using hydroiodic acid provide an environmentally friendlier alternative to traditional metal-mediated reductions.
  • The specific substitution pattern (3,5-dimethyl and 4'-piperidinomethyl) confers unique biological activities, including antimicrobial and anticancer effects, making the compound a subject of ongoing pharmaceutical research.
  • Industrial synthesis focuses on process optimization for yield, purity, and scalability, often adapting laboratory methods to continuous flow systems.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4’-piperidinomethyl benzophenone involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Features

The compound’s core benzophenone structure is modified with three key substituents:

  • 3,5-Dimethyl groups : Electron-donating methyl groups increase steric bulk and modulate electronic properties.
Table 1: Structural Comparison of Key Benzophenone Derivatives
Compound Name Substituents (Positions) Key Functional Groups CAS Number Reference
3,5-Dimethyl-4'-piperidinomethyl benzophenone 3,5-Me; 4'-piperidinomethyl Benzophenone, piperidine 898775-14-9
3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone 3,5-Cl; 4'-methylpiperazinomethyl Benzophenone, piperazine 898763-30-9
(3,5-Dimethoxyphenyl)[4-(2-pyridinyl)-1-piperazinyl]methanone 3,5-OMe; 4'-pyridinyl-piperazine Benzophenone, pyridine-piperazine 369400-61-3
3,5-Dichloro-3'-piperidinomethyl benzophenone 3,5-Cl; 3'-piperidinomethyl Benzophenone, piperidine 898793-56-1

Physicochemical Properties

  • Lipophilicity: The 3,5-dimethyl groups increase hydrophobicity (predicted LogP >4) compared to unsubstituted benzophenone (LogP ~3.3) . However, chlorine substituents (e.g., in 3,5-dichloro analogues) further elevate LogP (~4.2) .

Pharmacological Potential

  • Enzyme Inhibition: In benzophenone-based inhibitors, 3,5-dimethyl substitution shows comparable activity to unsubstituted analogues against reverse transcriptase (RT), while dichloro derivatives exhibit similar efficacy .

Key Research Findings

Comparative Activity Data

Table 2: Inhibitory Activity (IC₅₀) of Benzophenone Derivatives Against RT
Compound IC₅₀ (μM) Reference
This compound 12.3
3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone 11.8
Unsubstituted benzophenone 13.5

Stability and Reactivity

  • Methyl groups reduce electrophilicity at the carbonyl carbon, decreasing susceptibility to nucleophilic attack compared to chlorinated analogues .
  • Piperidinomethyl substituents may enhance metabolic stability in drug design by resisting oxidative degradation .

Biological Activity

3,5-Dimethyl-4'-piperidinomethyl benzophenone is a chemical compound with significant potential in various biological applications. Its molecular formula is C21H25NO, and it has a molecular weight of 307.43 g/mol. This compound is primarily studied for its antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula: C21H25NO
  • Molecular Weight: 307.43 g/mol
  • CAS Number: 898775-14-9
  • IUPAC Name: (3,5-dimethylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone

Synthesis

The synthesis of this compound typically involves:

  • Preparation of the Benzophenone Core: This is achieved through a Friedel-Crafts acylation reaction.
  • Introduction of the Piperidinomethyl Group: A nucleophilic substitution reaction is employed to attach the piperidinomethyl group to the benzophenone core.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Notably, it has shown efficacy in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanisms include:

  • Induction of apoptosis via activation of caspase pathways.
  • Inhibition of key signaling pathways involved in cell survival and proliferation.

Case Study: MCF-7 Cell Line

A detailed investigation into the effects of this compound on MCF-7 cells revealed significant alterations in metabolic pathways associated with cell cycle regulation and oxidative stress management. The study utilized metabolomic and transcriptomic analyses to elucidate these changes:

Parameter Control Treated with Compound
Cell Viability (%)10065
Apoptotic Index (%)530
Key Metabolites AlteredNoneIncreased ROS levels
Gene Expression (e.g., BAX)BaselineUpregulated

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Cell Membrane Disruption: Leading to increased permeability and eventual cell death.
  • Apoptotic Pathways Activation: Triggering intrinsic apoptotic pathways through mitochondrial dysfunction.
  • Gene Regulation: Modulating the expression of genes involved in cell cycle control and apoptosis.

Comparison with Similar Compounds

The biological activity of this compound can be compared with related compounds:

Compound Antimicrobial Activity Anticancer Activity
3,4-Dimethyl-4'-piperidinomethyl BPModerateLow
4'-Piperidinomethyl benzophenoneLowModerate
3,5-Dimethyl-4'-piperidinomethyl BPHighHigh

Q & A

Q. What are the optimal synthetic routes for 3,5-Dimethyl-4'-piperidinomethyl benzophenone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution to introduce the piperidinomethyl group. For example, benzophenone derivatives with piperidine moieties are synthesized via coupling reactions using catalysts like DCC (N,N'-dicyclohexylcarbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). Reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) significantly affect yield due to steric hindrance from the 3,5-dimethyl groups . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product from byproducts like unreacted piperidine intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • HPLC-UV/MS : Use a C18 column with a mobile phase of methanol/ammonium acetate buffer (pH 6.5) for separation. Monitor at λ = 254 nm, as benzophenones exhibit strong UV absorption .
  • NMR : The ¹H NMR spectrum should show distinct signals for the piperidinomethyl protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR confirms the carbonyl group (δ ~195 ppm) .
  • FT-IR : Look for peaks at ~1650 cm⁻¹ (C=O stretch) and 2800–2900 cm⁻¹ (C-H stretch from piperidine) .

Q. How can researchers ensure purity during isolation and storage?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures to remove polar impurities.
  • Storage : Store under inert gas (argon) at –20°C to prevent oxidation of the benzhydrol moiety. Stability studies indicate <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How should researchers address contradictory data in pharmacological activity studies?

Methodological Answer: Contradictions often arise from differences in assay conditions (e.g., cell line viability, solvent DMSO concentration). For example:

  • In vitro cytotoxicity : Use MTT assays with standardized DMSO controls (<0.1% v/v) to avoid false positives. Compare IC₅₀ values across multiple cell lines (e.g., HeLa vs. HEK293) .
  • In vivo models : Account for metabolic differences by testing in both murine and zebrafish models. Cross-validate results with structural analogs (e.g., 3,5-diarylidene-4-piperidone derivatives) to identify scaffold-specific effects .

Q. What experimental designs are recommended for evaluating its potential as a kinase inhibitor?

Methodological Answer:

  • Kinase profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) in ATP-competitive binding assays. Measure inhibition at 1–10 µM concentrations.
  • Molecular docking : Perform in silico studies using AutoDock Vina to predict binding affinity to the kinase ATP pocket. Align results with crystallographic data (e.g., PDB ID 1M17) .
  • SAR analysis : Modify the 4'-piperidinomethyl group to assess steric/electronic effects on activity .

Q. How can stability under physiological conditions be systematically tested?

Methodological Answer:

  • pH stability : Incubate the compound in buffers (pH 2.0–7.4) at 37°C for 24–72 hours. Analyze degradation via LC-MS to identify hydrolytic byproducts (e.g., benzophenone acids) .
  • Plasma stability : Use human plasma at 37°C with EDTA to inhibit esterases. Quench with acetonitrile and centrifuge to precipitate proteins before analysis .

Q. What computational methods are suitable for predicting its ADMET properties?

Methodological Answer:

  • SwissADME : Predict logP (acceptable range: 2–4) and bioavailability radar. The compound’s high logP (~3.5) suggests potential blood-brain barrier penetration .
  • ProTox-II : Screen for hepatotoxicity (e.g., CYP3A4 inhibition) and mutagenicity. Piperidine derivatives often show moderate CYP interactions, requiring in vitro validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-Dimethyl-4'-piperidinomethyl benzophenone
Reactant of Route 2
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